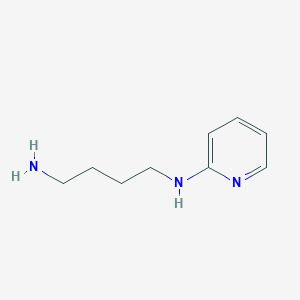

N-(4-aminobutyl)pyridin-2-amine

Descripción general

Descripción

“N-(4-aminobutyl)pyridin-2-amine” is a chemical compound that has been referenced in various contexts. It is also known as 4-(4-aminobutyl)pyridin-2-amine . The compound has a molecular weight of 238.16 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a pyridine ring attached to a butyl chain with an amine group at the end . The InChI code for the compound is 1S/C9H15N3.2ClH/c10-5-2-1-3-8-4-6-12-9(11)7-8;;/h4,6-7H,1-3,5,10H2,(H2,11,12);2*1H .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amines in general are known to undergo a variety of chemical reactions. They can react with acids to form salts and also react with electrophiles .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Amines, in general, are known to be high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . They can form intermolecular hydrogen bonds due to their polar nature .Safety and Hazards

Direcciones Futuras

While specific future directions for “N-(4-aminobutyl)pyridin-2-amine” are not available, research in the field of amines and similar compounds is ongoing. For instance, new N-arylpyrimidin-2-amine derivatives have been synthesized, indicating potential future directions in the synthesis and application of similar compounds .

Mecanismo De Acción

Target of Action

N-(4-aminobutyl)pyridin-2-amine is a complex compound with potential targets in various biochemical pathways. . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

Compounds with similar structures have been shown to inhibit cdks . Inhibition of CDKs can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

Similar compounds have been found to impact thecell cycle regulation pathway via their interaction with CDKs . By inhibiting CDKs, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have been found to exhibitanti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that this compound could potentially have similar effects.

Propiedades

IUPAC Name |

N'-pyridin-2-ylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJSAPSERUGCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

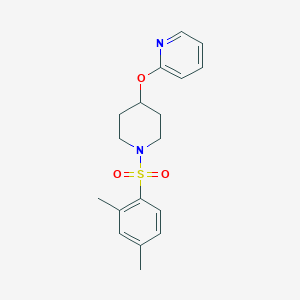

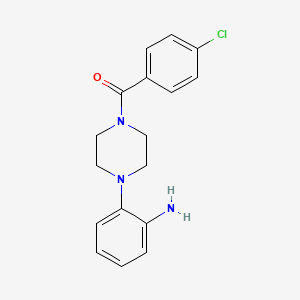

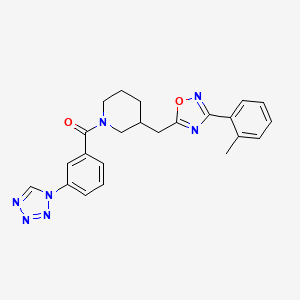

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)

![1-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2787891.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2787894.png)

![1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2787898.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2787899.png)

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2787906.png)